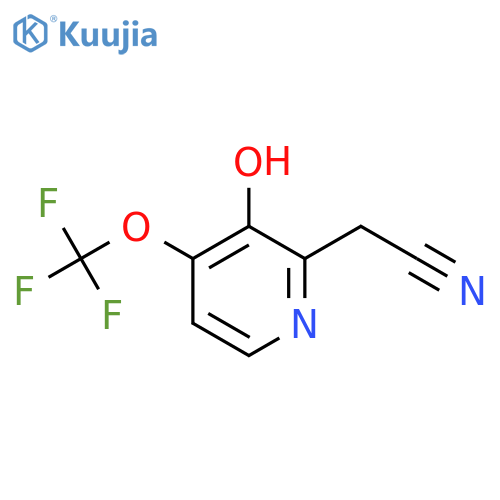

Cas no 1806134-47-3 (3-Hydroxy-4-(trifluoromethoxy)pyridine-2-acetonitrile)

1806134-47-3 structure

商品名:3-Hydroxy-4-(trifluoromethoxy)pyridine-2-acetonitrile

CAS番号:1806134-47-3

MF:C8H5F3N2O2

メガワット:218.132712125778

CID:4912335

3-Hydroxy-4-(trifluoromethoxy)pyridine-2-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 3-Hydroxy-4-(trifluoromethoxy)pyridine-2-acetonitrile

-

- インチ: 1S/C8H5F3N2O2/c9-8(10,11)15-6-2-4-13-5(1-3-12)7(6)14/h2,4,14H,1H2

- InChIKey: FAYDYCJFXMRLGL-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C=CN=C(CC#N)C=1O)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 260

- トポロジー分子極性表面積: 66.1

- 疎水性パラメータ計算基準値(XlogP): 1.4

3-Hydroxy-4-(trifluoromethoxy)pyridine-2-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A026002083-250mg |

3-Hydroxy-4-(trifluoromethoxy)pyridine-2-acetonitrile |

1806134-47-3 | 97% | 250mg |

$727.60 | 2022-04-01 | |

| Alichem | A026002083-500mg |

3-Hydroxy-4-(trifluoromethoxy)pyridine-2-acetonitrile |

1806134-47-3 | 97% | 500mg |

$1,048.60 | 2022-04-01 | |

| Alichem | A026002083-1g |

3-Hydroxy-4-(trifluoromethoxy)pyridine-2-acetonitrile |

1806134-47-3 | 97% | 1g |

$1,646.40 | 2022-04-01 |

3-Hydroxy-4-(trifluoromethoxy)pyridine-2-acetonitrile 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

1806134-47-3 (3-Hydroxy-4-(trifluoromethoxy)pyridine-2-acetonitrile) 関連製品

- 68551-17-7(Isoalkanes, C10-13)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬